Enhanced Conjugation Capacity: Branched vs. Linear PEG Architecture
The primary differentiating factor for N-Mal-N-bis(PEG2-NH-Boc) is its branched, 3-arm architecture, which provides a single maleimide and two Boc-protected amines for multivalent conjugation. This contrasts with standard linear linkers like Mal-PEG2-NH-Boc [1]. The target compound's design enables the attachment of one thiol-containing molecule (e.g., an antibody, peptide, or targeting ligand) while simultaneously offering two sites for the attachment of cargo or other functional moieties[2].
| Evidence Dimension | Number of Reactive Handles and Molecular Functionality |
|---|---|
| Target Compound Data | One (1) maleimide group for thiol conjugation; Two (2) Boc-protected amine groups for orthogonal deprotection and subsequent conjugation |
| Comparator Or Baseline | Mal-PEG2-NH-Boc (Linear): One (1) maleimide group; One (1) Boc-protected amine group |
| Quantified Difference | The target compound possesses 100% more amine conjugation sites compared to the linear analog (2 vs. 1). |
| Conditions | Structural analysis of molecular architecture (vendor product specifications)[2]. |
Why This Matters
This difference in reactive handles translates to a higher functional density in the final bioconjugate, enabling the creation of more complex and potent molecular constructs, such as PROTACs, in fewer synthetic steps.
- [1] InvivoChem. (n.d.). Mal-PEG2-NH-Boc (CAS: 660843-21-0). Retrieved from https://www.invivochem.cn/mal-peg2-nh-boc.html View Source
- [2] Xi'an Ruixi Biological Technology Co., Ltd. (2025). Product Information: N-Mal-N-bis(PEG2-NH-Boc). Retrieved from http://www.xarxbio.com/news/news-123382.html View Source
